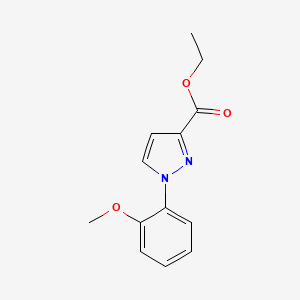

Ethyl 1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

ethyl 1-(2-methoxyphenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)10-8-9-15(14-10)11-6-4-5-7-12(11)17-2/h4-9H,3H2,1-2H3 |

InChI Key |

TXIKPHBZESOZFG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Methoxyphenylhydrazine with Ethyl Acetoacetate

This classic method involves reacting 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic or neutral conditions to form the pyrazole ring.

- Reagents : 2-Methoxyphenylhydrazine (1.2 eq), ethyl acetoacetate (1 eq), ethanol (solvent).

- Conditions : Reflux for 16–24 hours.

- Workup : Solvent removal under vacuum, purification via column chromatography (hexane/ethyl acetate).

- Yield : 90% (reported for analogous derivatives).

- Hydrazine attacks the β-keto carbonyl of ethyl acetoacetate.

- Cyclization forms the pyrazole ring, with elimination of water.

- $$^1$$H NMR (CDCl$$3$$): δ 1.39 (t, $$J = 7.2$$ Hz, 3H, CH$$3$$), 3.96 (s, 3H, OCH$$3$$), 4.40 (q, $$J = 7.2$$ Hz, 2H, CH$$2$$), 6.98–7.08 (m, 2H, Ar-H), 7.18 (s, 1H, pyrazole-H).

- IR : 1734 cm$$^{-1}$$ (C=O ester), 1265 cm$$^{-1}$$ (C-O methoxy).

Regiocontrolled Synthesis Using Trichloromethyl Enones

A regioselective approach employs trichloromethyl enones and hydrazines to control the substitution pattern.

- Reagents : Trichloromethyl enone (1 eq), 2-methoxyphenylhydrazine hydrochloride (1.2 eq), alcohol solvent (e.g., methanol).

- Conditions : Reflux at 90°C for 16 hours.

- Yield : 52–83% (for 1,5-regioisomers).

- Regioselectivity : Free hydrazines favor 1,5-regioisomers, while hydrazine hydrochlorides yield 1,3-regioisomers.

- Mechanism : Trichloromethyl groups hydrolyze to carboxyalkyl moieties in situ.

"On Water" Synthesis with Semicarbazide Hydrochloride

An eco-friendly method uses water as a solvent and semicarbazide hydrochloride as a hydrazine surrogate.

- Reagents : Ethyl 2,4-dioxovalerate (1 eq), 2-methoxyphenylsemicarbazide (1.2 eq), water.

- Conditions : Stirring at 25°C for 15 minutes, then reflux.

- Yield : 85–95% (for similar analogs).

- Eliminates organic solvents.

- Reduces purification steps.

Claisen Condensation Followed by Cyclization

A two-step method involves forming β-diketone esters before cyclization.

Step 1: Claisen Condensation

- Reagents : Diethyl oxalate (1 eq), acetophenone derivative (1 eq), sodium methoxide (catalyst).

- Product : Ethyl 3-(2-methoxyphenyl)-2,4-dioxovalerate.

Step 2: Cyclization

- Reagents : β-Diketone ester (1 eq), hydrazine hydrate.

- Conditions : Ethanol, reflux for 6 hours.

- Yield : 70–90%.

Comparative Analysis of Methods

Scientific Research Applications

Ethyl 1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is an organic compound in the pyrazole class, featuring a five-membered ring with two nitrogen atoms. Its molecular formula is and its molecular weight is approximately 246.26 g/mol. The compound includes an ethyl ester group at the 3-position and a methoxyphenyl group at the 1-position, which contribute to its chemical properties.

Scientific Research Applications

This compound is used for modifying compounds in medicinal chemistry and organic synthesis.

Biological Activity

- Anti-cancer Research Preliminary studies suggest that this compound has biological activity, especially in cancer research, and may inhibit the growth of A549 lung cancer cells by inducing cell cycle arrest and autophagy . It is considered a potential lead compound in anticancer drug development.

- Interaction Studies Interaction studies have shown that this compound can engage with biological targets, such as enzymes and receptors. The hydroxy and methoxy groups facilitate hydrogen bonding with target proteins, and the pyrazole ring allows for π-π interactions, which can modulate protein activity, contributing to its therapeutic effects against cancer cells.

Synthesis

- The synthesis of this compound typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.

Potential Interactions

- This compound can engage with various biological targets, including enzymes and receptors. Its hydroxy and methoxy groups facilitate hydrogen bonding with target proteins, while the pyrazole ring allows for π-π interactions. These interactions are essential for modulating protein activity, contributing to its therapeutic effects against cancer cells.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways involved can vary, but common targets include cyclooxygenase enzymes (involved in inflammation) and microbial enzymes (involved in antimicrobial activity).

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy at the phenyl ring) enhance solubility but may reduce thermal stability compared to electron-withdrawing groups (e.g., sulfamoyl or chloro) .

- Steric Hindrance : Bulky substituents at the 1-position (e.g., 4-sulfamoylphenyl) can restrict molecular flexibility, impacting binding to enzymatic pockets .

- Crystallinity : Derivatives with methyl or halogen substituents (e.g., 4-chlorophenyl) exhibit higher melting points, suggesting stronger intermolecular interactions .

Crystallographic and Spectroscopic Insights

- X-ray Diffraction : Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate adopts a near-planar conformation, with intermolecular hydrogen bonds stabilizing the crystal lattice .

- NMR/HRMS Trends : Methoxy and ester groups produce distinct ¹H NMR signals (δ 3.8–4.3 ppm for methoxy; δ 1.3–1.4 ppm for ethyl CH₃) and HRMS molecular ion peaks (e.g., m/z 353.22 for ) .

Biological Activity

Ethyl 1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered pyrazole ring with an ethyl ester group at the 3-position and a methoxyphenyl group at the 1-position. Its molecular formula is and it has a molecular weight of approximately 246.26 g/mol. The presence of functional groups such as the methoxy and ethyl ester contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is believed to modulate the activity of cyclooxygenase enzymes, which play a crucial role in inflammatory processes, and potentially other microbial enzymes that contribute to antimicrobial effects. The compound's hydroxy and methoxy groups facilitate hydrogen bonding with target proteins, while the pyrazole ring allows for π-π interactions, essential for modulating protein activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer research. It has demonstrated significant inhibitory effects on various cancer cell lines, including:

- A549 (lung cancer) : Induces cell cycle arrest and autophagy.

- MDA-MB-231 (breast cancer) : Exhibits antiproliferative effects .

- HepG2 (liver cancer) : Shows promising cytotoxicity .

The compound's mechanism involves inducing apoptosis and autophagy in cancer cells, making it a candidate for further development in anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

These activities suggest its potential as a novel antimicrobial agent .

Study 1: Anticancer Efficacy

A study assessed the anticancer efficacy of this compound against A549 cells. The results indicated an IC50 value of approximately 26 µM, demonstrating significant growth inhibition compared to control groups .

Study 2: Antimicrobial Testing

In another investigation, various derivatives of pyrazole were synthesized and tested for antimicrobial activity. This compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating strong antimicrobial potential .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | C₁₃H₁₃N₃O₄ | Hydroxy group at the 4-position |

| Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate | C₁₄H₁₅N₃O₃ | Methyl substitution at the 5-position |

| Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate | C₁₃H₁₃N₃O₃ | Different methoxy positioning |

This table highlights how variations in structure can influence biological activity, emphasizing the unique profile of this compound.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. For example, sodium ethoxide in ethanol under reflux (70–80°C) is effective for forming the pyrazole core, as demonstrated in analogous syntheses of ethyl 4-chloro-5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylate . Key steps include:

- Using a tetrahydro-2H-pyran (THP) protecting group to prevent side reactions during chlorination.

- Purification via combiflash chromatography (30% EtOAc/hexane) to isolate intermediates .

- Final ester hydrolysis using LiOH in THF/water (65°C) to obtain carboxylate derivatives .

Yields can be improved by optimizing equivalents of reagents (e.g., N-chlorosuccinimide for chlorination) and reaction time (12–18 hours).

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Analyze aromatic proton environments (δ 6.6–8.6 ppm) to confirm substitution patterns on the pyrazole and methoxyphenyl groups. For example, methoxy protons appear as a singlet near δ 3.8–4.0 ppm .

- ESI-MS : Confirm molecular ion peaks (e.g., m/z 273–450 [M+H]+) and fragmentation patterns to verify the ester and methoxyphenyl moieties .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-O ester linkages (~1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use EN 166-compliant eye protection .

- Ventilation : Perform reactions in fume hoods to minimize inhalation risks. Avoid dust generation during weighing .

- Storage : Keep in airtight containers at 0–8°C, away from oxidizing agents and ignition sources .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of substituents on the pyrazole ring in derivatives of this compound?

- Methodological Answer :

- Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify nonplanar distortions in the pyrazole ring, which influence electronic properties and reactivity. Amplitude (q) and phase (φ) parameters derived from crystallographic data can guide predictions of steric and electronic effects .

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position enhance electrophilic substitution at the 5-position .

Q. How can researchers resolve discrepancies in reported yields for similar pyrazole carboxylate syntheses?

- Methodological Answer :

- By-Product Analysis : Use LC-MS to identify side products (e.g., 4-carbamoylpyrazole derivatives formed during cyclocondensation) that reduce yields. Adjust reaction stoichiometry (e.g., excess β-keto ester) to suppress by-products .

- Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions. For example, THF improves regioselectivity in cyclocondensation by stabilizing intermediates .

Q. What strategies are employed to evaluate the bioactivity of this compound in medicinal chemistry research?

- Methodological Answer :

- Targeted Derivatives : Synthesize analogs with substituents (e.g., 4-cyano, 4-carbamoyl) to probe interactions with biological targets like cannabinoid receptors (CB1). Use in vitro binding assays (e.g., competitive displacement with [³H]CP-55,940) to assess affinity .

- Metabolic Stability : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Modify the ester group (e.g., replace ethyl with methyl) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.